molecular formula C12H9N3O2 B2715285 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione CAS No. 866010-44-8

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione

Cat. No.: B2715285
CAS No.: 866010-44-8
M. Wt: 227.223
InChI Key: ZDNWKTQVFFDEAB-UHFFFAOYSA-N
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Description

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of imidazole and isoindole-1,3-dione. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoindole-1,3-dione moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is unique due to the combination of both imidazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these moieties .

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNWKTQVFFDEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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